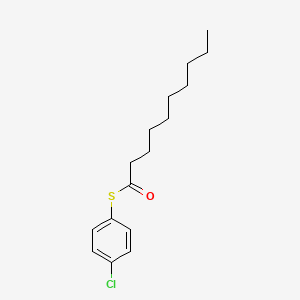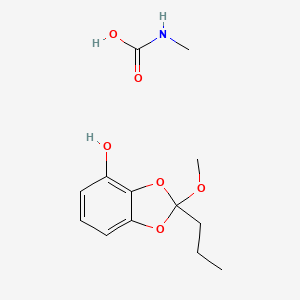methylsilane CAS No. 61517-90-6](/img/structure/B14585827.png)
[4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-yl](diethyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is an organosilicon compound characterized by the presence of both sulfonyl and silane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane typically involves the reaction of a suitable precursor with diethylmethylsilane under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diethylmethylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The silane group can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used as a building block for the synthesis of more complex organosilicon compounds.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. The sulfonyl group can enhance the solubility and bioavailability of these molecules .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the sulfonyl group can impart anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used in the production of advanced materials, such as silicone-based polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties .
Mécanisme D'action
The mechanism of action of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The silane group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to the formation of stable covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylphenylsilane
Uniqueness
Compared to similar compounds, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is unique due to its specific combination of sulfonyl and silane groups.
Propriétés
Numéro CAS |
61517-90-6 |
|---|---|
Formule moléculaire |
C12H24O2SSi |
Poids moléculaire |
260.47 g/mol |
Nom IUPAC |
diethyl-(4-ethylsulfonyl-3-methylbuta-1,3-dienyl)-methylsilane |
InChI |
InChI=1S/C12H24O2SSi/c1-6-15(13,14)11-12(4)9-10-16(5,7-2)8-3/h9-11H,6-8H2,1-5H3 |
Clé InChI |
HVCNMJAZGGUBCZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CC)C=CC(=CS(=O)(=O)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)


![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

